

Preclinical Profile of Fap-IN-2: A Technical Whitepaper

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Compound of Interest

Compound Name: *Fap-IN-2*

Cat. No.: *B12385977*

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Disclaimer: Detailed preclinical quantitative data for **Fap-IN-2** is primarily contained within patent literature (CN112409414A), which is not fully accessible in the public domain. This guide has been constructed using data from published preclinical studies of structurally and functionally analogous ^{99m}Tc-labeled isocyanide-containing Fibroblast Activation Protein (FAP) inhibitors, which serve as close surrogates for **Fap-IN-2**.

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology. A serine protease, FAP is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of epithelial cancers, while its presence in healthy adult tissues is minimal. This differential expression profile makes FAP an excellent candidate for targeted radionuclide imaging and therapy.

Fap-IN-2 is a derivative of a ^{99m}Tc-labeled isonitrile-containing FAP inhibitor (FAPI) developed for tumor imaging.^[1] Preclinical assessments indicate that **Fap-IN-2** exhibits favorable characteristics for a diagnostic imaging agent, including good stability, high accumulation in tumors, and effective retention at the tumor site in murine models.^[1] This document provides a technical overview of the preclinical evaluation of **Fap-IN-2** and its close analogues.

Core Compound Characteristics

Characteristic	Description
Compound Name	Fap-IN-2
CAS Number	2471983-20-5
Mechanism of Action	Inhibition of the enzymatic activity of Fibroblast Activation Protein (FAP)
Primary Application	Tumor imaging via Single-Photon Emission Computed Tomography (SPECT)
Radionuclide	Technetium-99m (99mTc)

Quantitative Preclinical Data (Surrogate Compounds)

The following data is derived from preclinical studies of 99mTc-labeled isocyanide-containing FAP inhibitors, [99mTc][Tc-(CN-C5-FAPI)6]+ and [99mTc][Tc-(CN-PEG4-FAPI)6]+, which are structurally and functionally similar to **Fap-IN-2**.[\[2\]](#)

Table 1: In Vitro FAP Inhibition and Affinity

Compound	IC50 (nM)	Kd (nM)
CN-C5-FAPI	1.89 ± 0.11	1.27 ± 0.13
CN-PEG4-FAPI	2.54 ± 0.17	1.98 ± 0.21

Data represents the mean ± standard deviation.[\[2\]](#)

Table 2: In Vivo Biodistribution in U87MG Tumor-Bearing Mice (%ID/g)

Organ	[^{99m} Tc][Tc-(CN-C5-FAPI)6]+ (2h post-injection)	[^{99m} Tc][Tc-(CN-PEG4-FAPI)6]+ (2h post-injection)
Blood	0.16 ± 0.03	0.12 ± 0.02
Heart	0.11 ± 0.02	0.09 ± 0.01
Liver	0.35 ± 0.05	0.28 ± 0.04
Spleen	0.07 ± 0.01	0.06 ± 0.01
Lung	0.18 ± 0.03	0.15 ± 0.02
Kidney	1.89 ± 0.25	2.35 ± 0.31
Stomach	0.10 ± 0.02	0.08 ± 0.01
Intestine	0.21 ± 0.04	0.17 ± 0.03
Muscle	0.08 ± 0.01	0.06 ± 0.01
Bone	0.12 ± 0.02	0.10 ± 0.01
Tumor	1.25 ± 0.18	1.87 ± 0.24

Data represents the mean ± standard deviation of the percentage of injected dose per gram of tissue.[2]

Experimental Protocols

FAP Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for the FAP inhibitors was determined using a fluorometric assay.

- Reagents: Recombinant human FAP protein, fluorogenic substrate (e.g., Ala-Pro-AFC), assay buffer (e.g., Tris-HCl, pH 7.5), and the test compounds at varying concentrations.
- Procedure:

1. The FAP enzyme was pre-incubated with the test compounds for a specified time (e.g., 15 minutes) at room temperature in the assay buffer.
2. The fluorogenic substrate was added to initiate the enzymatic reaction.
3. The fluorescence intensity was measured over time using a microplate reader at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 400/505 nm for AFC).
4. The rate of substrate cleavage was calculated from the linear phase of the reaction progress curve.
5. IC₅₀ values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Radiolabeling with Technetium-99m

The isocyanide-containing FAP inhibitors were radiolabeled with ^{99m}Tc.

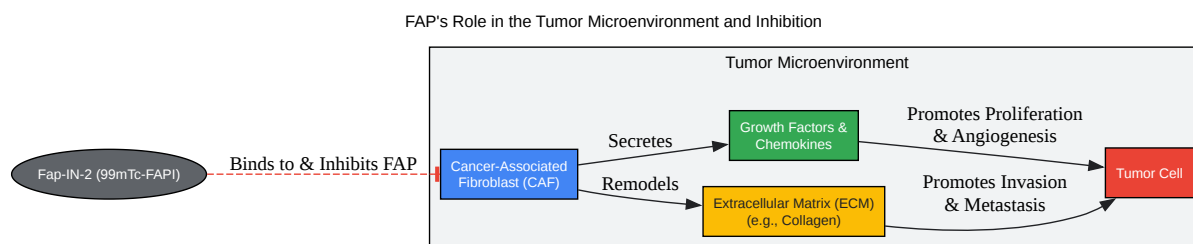
- Reagents: [^{99m}Tc]NaTcO₄ eluted from a ⁹⁹Mo/^{99m}Tc generator, a source of SnCl₂ as a reducing agent, and the isocyanide-containing FAPI ligand.
- Procedure:
 1. A solution of the FAPI ligand was prepared in a suitable solvent (e.g., ethanol/water mixture).
 2. The [^{99m}Tc]NaTcO₄ solution and the SnCl₂ solution were added to the ligand solution.
 3. The reaction mixture was incubated at room temperature for a specified time (e.g., 20 minutes).
 4. The radiochemical purity of the resulting ^{99m}Tc-labeled FAPI was determined using radio-HPLC and instant thin-layer chromatography (ITLC).

In Vivo Biodistribution Studies

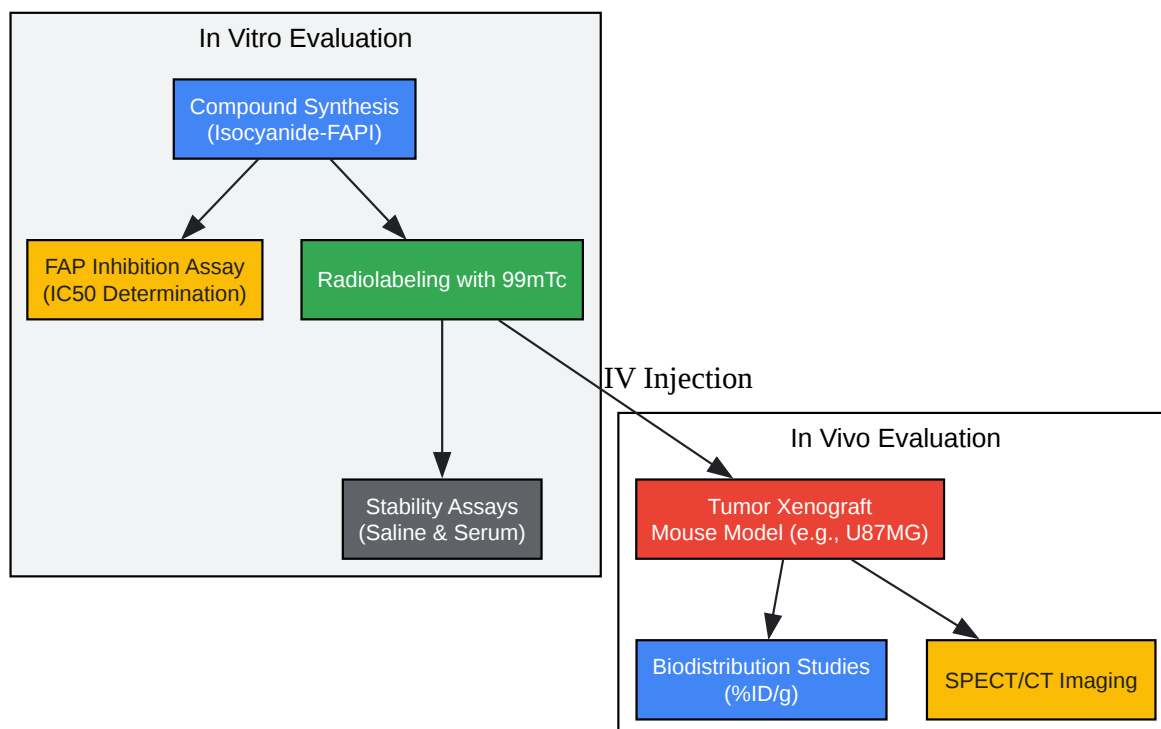
- Animal Model: Athymic nude mice bearing subcutaneous tumors (e.g., U87MG human glioblastoma xenografts).
- Procedure:
 1. A cohort of tumor-bearing mice was injected intravenously with a defined dose of the ^{99m}Tc-labeled FAPI.
 2. At various time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours), cohorts of mice were euthanized.
 3. Blood, major organs, and tumors were collected, weighed, and the radioactivity in each sample was measured using a gamma counter.
 4. The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each sample, with decay correction to the time of injection.

Visualizations

FAP Signaling and Inhibition



Workflow for Preclinical Evaluation of 99mTc-labeled FAP Inhibitors



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References

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